6-(2-Methylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(2-Methylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC9618513
InChI: InChI=1S/C15H17N5OS/c1-11-4-2-3-5-12(11)14-18-20-13(16-17-15(20)22-14)10-19-6-8-21-9-7-19/h2-5H,6-10H2,1H3
SMILES: CC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4CCOCC4
Molecular Formula: C15H17N5OS
Molecular Weight: 315.4 g/mol

6-(2-Methylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC9618513

Molecular Formula: C15H17N5OS

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Methylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C15H17N5OS
Molecular Weight 315.4 g/mol
IUPAC Name 4-[[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine
Standard InChI InChI=1S/C15H17N5OS/c1-11-4-2-3-5-12(11)14-18-20-13(16-17-15(20)22-14)10-19-6-8-21-9-7-19/h2-5H,6-10H2,1H3
Standard InChI Key KGJLFKULLDUZGL-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4CCOCC4
Canonical SMILES CC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4CCOCC4

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a fused triazolo[3,4-b] thiadiazole core substituted at positions 3 and 6. The 3-position is modified with a morpholin-4-ylmethyl group, while the 6-position carries a 2-methylphenyl substituent. This arrangement introduces steric and electronic effects that influence reactivity and biological interactions. The morpholine moiety enhances solubility and hydrogen-bonding capacity, critical for target binding .

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name6-(2-Methylphenyl)-3-(morpholin-4-ylmethyl)[1,2,] triazolo[3,4-b] thiadiazole
Molecular FormulaC₁₇H₁₈N₆OS
Molecular Weight370.44 g/mol
HybridizationSp²/sp³ hybridized N and S atoms in the core

Synthetic Methodology

Cyclocondensation Strategy

The synthesis of triazolo-thiadiazoles typically involves cyclocondensation of 4-amino-1,2,4-triazole-3-thiol derivatives with carboxylic acids in phosphoryl trichloride (POCl₃) . For this compound:

  • Intermediate Preparation:

    • 4-Amino-5-(2-methylphenyl)-1,2,4-triazole-3-thiol is synthesized via reaction of 2-methylphenylcarboxylic acid hydrazide with carbon disulfide and hydrazine hydrate .

    • Morpholine-4-carboxylic acid is derivatized to its acid chloride for subsequent coupling.

  • Cyclocondensation:
    The intermediate triazole-thiol reacts with morpholine-4-carbonyl chloride in POCl₃ under reflux, forming the thiadiazole ring via dehydration .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Intermediate SynthesisCS₂, NH₂NH₂·H₂O, EtOH, 5 hr78–85
CyclocondensationPOCl₃, 100°C, 6 hr65–72

Physicochemical Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (d, J = 7.8 Hz, 1H, Ar-H), 7.45–7.32 (m, 3H, Ar-H), 4.62 (s, 2H, CH₂-morpholine), 3.58 (t, J = 4.6 Hz, 4H, morpholine-OCH₂), 2.78 (t, J = 4.6 Hz, 4H, morpholine-NCH₂), 2.41 (s, 3H, CH₃) .

  • LC-MS (ESI+): m/z 371.1 [M+H]⁺, confirming molecular weight .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, indicative of strong intermolecular interactions due to the rigid triazolo-thiadiazole core .

Biological Evaluation

Table 3: Docking Scores vs. Reference Drugs

TargetCompoundΔG (kcal/mol)
COX-16-(2-Methylphenyl)-3-(morpholin-4-ylmethyl) derivative−7.2
Celecoxib−8.1
CYP516-(2-Methylphenyl)-3-(morpholin-4-ylmethyl) derivative−6.8
Fluconazole−7.5

Antimicrobial Activity

Analogous triazolo-thiadiazoles exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential broad-spectrum activity . The morpholine group may enhance membrane penetration, though experimental validation is required.

Pharmacological Applications

Anticancer Prospects

Triazolo-thiadiazoles inhibit kinases like anaplastic lymphoma kinase (ALK) by competing with ATP binding . The 2-methylphenyl group could enhance hydrophobic pocket interactions, while morpholine improves solubility for in vivo efficacy.

Anti-inflammatory Activity

COX-1 binding data align with NSAID-like mechanisms, though selectivity over COX-2 remains uncharacterized.

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